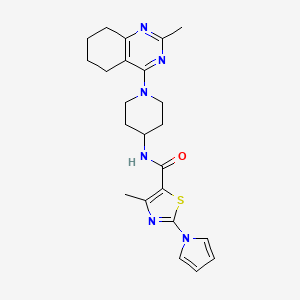
3-(3,4-Dimethoxyphenyl)-4-(4-phenoxyanilino)-3-buten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-Dimethoxyphenyl)-4-(4-phenoxyanilino)-3-buten-2-one, commonly referred to as DMPB, is a phenyl-substituted heterocyclic compound that has recently been the focus of a great deal of scientific research due to its potential applications in a variety of fields. DMPB is a highly potent compound that has been found to possess a number of beneficial properties, including anti-inflammatory, anti-oxidative, and anti-cancer activity. In addition, DMPB has been found to possess a number of unique biochemical and physiological effects, making it an attractive target for further research and development.
Scientific Research Applications
Molecular Synthesis and Chemical Properties
- Phenolic compounds, including derivatives of dimethoxyphenyl structures, have been studied for their roles in Agrobacterium-mediated gene transfer, highlighting their potential in plant genetic engineering (Joubert et al., 2002). Such research underscores the broader relevance of these compounds in biotechnology.
- Studies on the Knoevenagel condensation of dimethoxyphenylacetaldehyde with ethyl hydrogen malonate provide insights into synthetic pathways that could be relevant for manipulating similar compounds (Zhao Ya, 1997). This highlights the compound's relevance in synthetic organic chemistry.
- Azo-coupling reactions involving dimethoxyphenol derivatives demonstrate the versatility of these compounds in synthesizing novel materials with potential applications in dyes and sensing technologies (Micheletti et al., 2020).
Biological Applications and Antioxidant Properties
- The enzymatic modification of dimethoxyphenol to synthesize dimers with high antioxidant capacity suggests the potential of similar compounds in developing antioxidants (Adelakun et al., 2012). This area of research could extend to the study of various phenolic compounds for their health-related benefits.
- Research on phenol derivatives, including dimethoxyphenyl variants, has identified molecules with potent antioxidant profiles, indicating the potential therapeutic applications of such compounds (Artunç et al., 2020).
Material Science and Photophysical Properties
- Photophysical studies of substituted diarylethenes, including dimethoxycyano-substituted derivatives, reveal the potential for these compounds in developing materials with unique optical properties (Singh and Kanvah, 2001). Such research may be relevant to the development of sensors, organic electronics, and photonic devices.
properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-4-(4-phenoxyanilino)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-17(26)22(18-9-14-23(27-2)24(15-18)28-3)16-25-19-10-12-21(13-11-19)29-20-7-5-4-6-8-20/h4-16,25H,1-3H3/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQBUTCVNIUKOJ-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC=C(C=C1)OC2=CC=CC=C2)/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-4-(4-phenoxyanilino)-3-buten-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

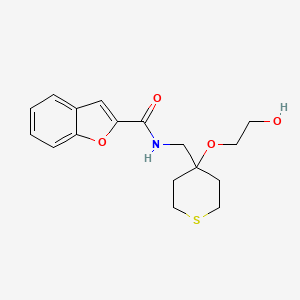
![2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole](/img/structure/B2568073.png)
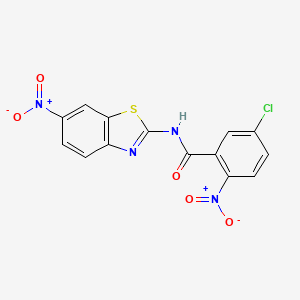
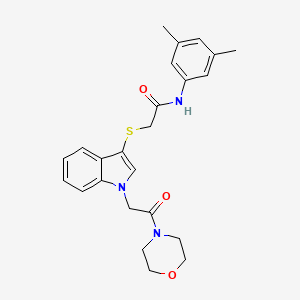
![[3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride](/img/structure/B2568077.png)
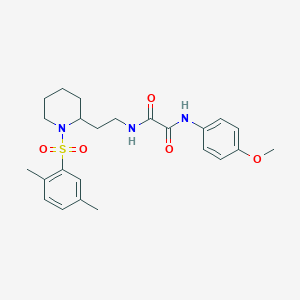
![1-(3-Chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2568081.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568082.png)
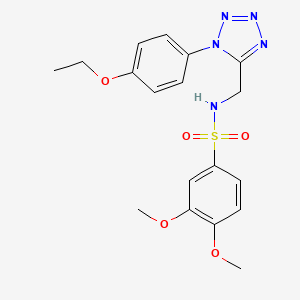
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2568087.png)
![(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid](/img/structure/B2568088.png)

